molecular formula C23H22ClN3O3S B6569813 N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-3-sulfonamide CAS No. 1021223-28-8

N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-3-sulfonamide

Cat. No.: B6569813
CAS No.: 1021223-28-8
M. Wt: 456.0 g/mol
InChI Key: GQOIBJYQLHGWHJ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C23H22ClN3O3S and its molecular weight is 456.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.1070404 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

VU0636295-1, also known as F5120-0004, is a clinical-stage candidate that targets the CAG repeat expansion . This expansion is the cause of nine known polyglutamine diseases, including Huntington’s disease (HD), spinocerebellar ataxia type 1 (SCA1), and type 3 (SCA3) .

Mode of Action

VU0636295-1 is an antisense oligonucleotide (ASO) investigational therapy . It is designed to preferentially reduce mutant HTT and spare wild-type HTT . The compound’s unique target and dual mechanism of action enable potent target engagement across multiple disease models .

Biochemical Pathways

In preclinical studies, significant and dose-dependent reductions of mutant huntingtin protein (mHTT) were observed in vivo in disease mouse models of HD . Allele-preferential reductions of mHTT were observed in vitro in HD patient cell models . Preclinical data also showed VU0636295-1 induced a significant reduction of mutant ATXN1 (mATXN1) and mutant ATXN3 (mATXN3) protein levels in vivo and in vitro in disease mouse models and patient cell models of SCA1 and SCA3, respectively .

Pharmacokinetics

The pharmacokinetics of VU0636295-1 are currently being evaluated in a Phase 1/2a clinical trial . The trial is designed to assess the safety and tolerability of multiple ascending doses of VU0636295-1 administered intrathecally in participants with early manifest HD or mild to moderate SCA1 or SCA3 . Exploratory endpoints include the assessment of pharmacodynamic biomarkers (mHTT, total HTT, mATXN3, total ATXN3 and neurofilament light chain) in cerebrospinal fluid, plasma pharmacokinetics, and clinical outcome measures .

Result of Action

The robust preclinical data package for VU0636295-1 demonstrates favorable brain uptake, potency, and durability of effect . In preclinical studies, significant and dose-dependent reductions of mutant huntingtin protein (mHTT) and improvement in motor function were observed in vivo in disease mouse models of HD .

Action Environment

The action, efficacy, and stability of VU0636295-1 are influenced by various environmental factors. These factors are currently being evaluated in ongoing clinical trials . The study is expected to enroll approximately 71 participants .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c24-20-11-9-18(10-12-20)16-26(31(29,30)21-7-3-13-25-15-21)17-23(28)27-14-4-6-19-5-1-2-8-22(19)27/h1-3,5,7-13,15H,4,6,14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOIBJYQLHGWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.